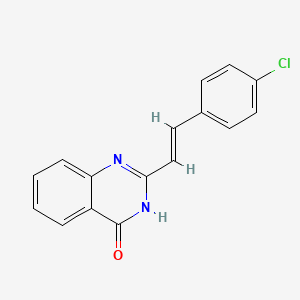

2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE

Description

Properties

IUPAC Name |

2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-18-14-4-2-1-3-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIMOUNVHVSEAW-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold, including 2-(4-chlorostyryl)-4(3H)-quinazolinone, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant activity against various cancer cell lines.

Case Studies and Findings

- A study highlighted the synthesis of various 4-anilinoquinazoline derivatives, which showed promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .

Antibacterial Applications

Another significant application of this compound is its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Findings

- A study evaluated the antibacterial activity of a series of quinazolinone derivatives against MRSA strains, demonstrating that certain compounds exhibited synergistic effects with existing antibiotics like piperacillin-tazobactam. This suggests that these derivatives could be developed into new therapeutic strategies against resistant bacterial infections .

Other Pharmacological Activities

Beyond anticancer and antibacterial properties, quinazolinones have shown potential in other therapeutic areas:

- Anti-inflammatory Activity: Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .

- CNS Activity: Certain compounds within this class have demonstrated central nervous system depressant activity, indicating potential applications in neurological disorders .

Comparison with Similar Compounds

Key Findings :

- Electron-Withdrawing Groups (EWGs) : The 4-nitrostyryl derivative (EWG) exhibits anticonvulsant activity, likely due to enhanced electron-deficient aromatic interactions with neuronal targets .

- Halogen Effects : Chloro and bromo substituents (as in ) improve lipophilicity, aiding membrane penetration and boosting antimicrobial/anti-inflammatory efficacy.

- Styryl vs.

Halogen-Substituted Quinazolinones

Halogen atoms (Cl, F, Br) are common in bioactive quinazolinones. Notable examples:

Key Findings :

- Dichlorophenyl Groups : In quinconazole and fluquinconazole, dichlorophenyl moieties enhance stability and binding to fungal cytochrome P450 enzymes .

- Fluoro Additions: Fluquinconazole’s 6-fluoro substitution improves systemic translocation in plants compared to non-fluorinated analogs .

Quinazolinones with Heterocyclic Moieties

Incorporation of oxazole, pyridine, or thiazole rings diversifies interactions:

| Compound Name | Heterocycle | Molecular Weight (g/mol) | Notable Features | Reference |

|---|---|---|---|---|

| 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one | Oxazole, thioether | ~395 | Enhanced solubility, anticancer | |

| N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide | Thiazole, carboxamide | ~468 | Target-specific interactions | |

| 3-(4-Fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | Oxadiazole, thioether | ~450 (estimated) | Kinase inhibition potential |

Key Findings :

- Oxazole/Thiazole Moieties : These groups improve metabolic stability and selectivity. For example, the oxazole-thioether compound in shows higher aqueous solubility than purely aromatic analogs.

- Carboxamide Linkages : As in , carboxamide bridges facilitate hydrogen bonding with target proteins, critical for anticancer activity.

Physicochemical Trends :

- Molecular Weight : Styryl derivatives (e.g., ~430 g/mol in ) are heavier than simpler halogenated analogs (~333 g/mol in ), impacting bioavailability.

- Solubility : Oxazole/thioether groups (as in ) enhance solubility compared to fully aromatic systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-chlorostyryl)-4(3H)-quinazolinone derivatives?

- Methodological Answer : Synthesis typically involves condensation of 4-chloro-substituted benzaldehydes with quinazolinone precursors under reflux conditions. For example, a two-step process may include:

- Step 1 : Reaction of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates.

- Step 2 : Cyclization using catalysts like acetic acid or bases (e.g., triethylamine) in solvents such as ethanol or DMF. Reaction time (6–12 hrs) and temperature (80–100°C) significantly impact yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural identity of synthesized this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to verify aromatic protons, styryl doublet signals (~δ 7.5–8.0 ppm), and carbonyl groups (~δ 165–170 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsion angles (e.g., C-Cl bond length ~1.74 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC values). Include positive controls like ciprofloxacin .

- Fungal Strains : Assess antifungal activity against C. albicans via agar diffusion.

- Data Interpretation : Compare inhibition zones or MICs with baseline thresholds (e.g., MIC ≤ 50 µg/mL indicates potential activity). Note discrepancies in activity across strains due to membrane permeability differences .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in quinazolinone synthesis?

- Methodological Answer : Low yields (e.g., 35% in ) may arise from steric hindrance or side reactions. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts for regioselective cyclization.

- Solvent Optimization : Polar aprotic solvents (e.g., NMP) enhance solubility of hydrophobic intermediates.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

Q. How to resolve contradictions in spectral data for quinazolinone derivatives?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may indicate tautomerism or impurities.

- Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).

- 2D NMR : HSQC and HMBC to assign coupling between protons and carbons, clarifying ambiguous peaks .

- Repurification : Re-crystallize or use preparative HPLC to isolate pure fractions for re-analysis .

Q. What computational methods support structure-activity relationship (SAR) studies for quinazolinones?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Focus on the chlorostyryl group’s role in binding pocket occupancy .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC data .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic effects (e.g., Cl substituent’s electron-withdrawing impact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.